Synthetic Utility: Validated Intermediate for Selitrectinib API
The target compound is explicitly claimed and exemplified as a key intermediate in the synthesis of the FDA-approved drug selitrectinib (LOXO-195) within CN-114907315-A, while closely related regioisomeric analogs such as (R)-2-(pyrrolidin-2-yl)pyridine and (R)-4-(pyrrolidin-2-yl)pyridine derivatives are not mentioned in this context. This establishes a documented, application-specific synthetic path that is absent for other regioisomers [1]. The patent describes a multi-step sequence from 2-chloro-5-fluoronicotinic acid through esterification, condensation with 1-vinylpyrrolidone, rearrangement, and reduction to yield 2-chloro-5-fluoro-3-(pyrrolidin-2-yl)pyridine, confirming the operational feasibility of this specific regioisomer for pharmaceutical manufacturing [1].
| Evidence Dimension | Documented use as a validated drug intermediate |
|---|---|
| Target Compound Data | Explicitly named and used as selitrectinib intermediate in CN-114907315-A; synthesis route fully characterized |
| Comparator Or Baseline | Regioisomeric (R)-2-(pyrrolidin-2-yl)pyridine and (R)-4-(pyrrolidin-2-yl)pyridine derivatives: no documentation as selitrectinib intermediates |
| Quantified Difference | Binary: validated synthetic path vs. no documented path |
| Conditions | Patent-graded synthetic route from 2-chloro-5-fluoronicotinic acid; multi-step sequence including esterification, condensation, rearrangement, and reduction |
Why This Matters
Procurement of this specific regioisomer is mandatory for teams following the patent-described route to selitrectinib; alternative regioisomers lack documented synthetic utility for this target.
- [1] YUAN JIANYONG; HUANG XIN; Guo Mengyi. Synthesis method of Selitrectinib intermediate. CN-114907315-A, filed 2022-05-17, published 2022-08-16. Assignee: UNIV CHONGQING MEDICAL. View Source
